molecular formula C11H13N3O B13044655 (S)-1-(5-(P-Tolyl)-1,3,4-oxadiazol-2-YL)ethan-1-amine

(S)-1-(5-(P-Tolyl)-1,3,4-oxadiazol-2-YL)ethan-1-amine

Cat. No.: B13044655
M. Wt: 203.24 g/mol
InChI Key: AQKMPBWENKHDTO-QMMMGPOBSA-N
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Description

(S)-1-(5-(P-Tolyl)-1,3,4-oxadiazol-2-YL)ethan-1-amine is a chiral amine compound that features a 1,3,4-oxadiazole ring substituted with a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring The p-tolyl group can be introduced via a substitution reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reactions, and cost-effective reagents. The reaction conditions are carefully controlled to ensure high purity and yield of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-(P-Tolyl)-1,3,4-oxadiazol-2-YL)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The p-tolyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield imines or nitriles, while substitution reactions can introduce various functional groups onto the p-tolyl ring.

Scientific Research Applications

(S)-1-(5-(P-Tolyl)-1,3,4-oxadiazol-2-YL)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-1-(5-(P-Tolyl)-1,3,4-oxadiazol-2-YL)ethan-1-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The molecular targets and pathways involved can vary, but typically involve interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(5-(P-Tolyl)-1,3,4-oxadiazol-2-YL)ethan-1-amine: The enantiomer of the compound, which may have different biological activities.

    1-(5-(P-Tolyl)-1,3,4-oxadiazol-2-YL)ethan-1-amine: The racemic mixture of the compound.

    Other 1,3,4-oxadiazole derivatives: Compounds with similar structures but different substituents on the oxadiazole ring.

Uniqueness

(S)-1-(5-(P-Tolyl)-1,3,4-oxadiazol-2-YL)ethan-1-amine is unique due to its specific chiral configuration and the presence of the p-tolyl group. This configuration can result in different biological activities and properties compared to its enantiomer or other similar compounds.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

(1S)-1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine

InChI

InChI=1S/C11H13N3O/c1-7-3-5-9(6-4-7)11-14-13-10(15-11)8(2)12/h3-6,8H,12H2,1-2H3/t8-/m0/s1

InChI Key

AQKMPBWENKHDTO-QMMMGPOBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)[C@H](C)N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)C(C)N

Origin of Product

United States

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